molecular formula C15H17F3N4O2 B2360206 5-methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-3-carboxamide CAS No. 1797259-12-1

5-methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-3-carboxamide

Cat. No.: B2360206
CAS No.: 1797259-12-1
M. Wt: 342.322
InChI Key: WSGPPUMCLUPZAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic small molecule featuring a fused heterocyclic architecture. Its structure comprises:

  • Isoxazole-3-carboxamide core: A five-membered aromatic ring with oxygen and nitrogen atoms, substituted with a methyl group at position 5 and a carboxamide group at position 2.
  • Ethyl linker: Connects the isoxazole moiety to a tetrahydroindazol system.
  • 4,5,6,7-Tetrahydro-1H-indazol-1-yl group: A partially saturated bicyclic structure with a trifluoromethyl (-CF₃) substituent at position 3.

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the tetrahydroindazol scaffold may influence conformational rigidity and target binding .

Properties

IUPAC Name

5-methyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4O2/c1-9-8-11(21-24-9)14(23)19-6-7-22-12-5-3-2-4-10(12)13(20-22)15(16,17)18/h8H,2-7H2,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGPPUMCLUPZAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCN2C3=C(CCCC3)C(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic approach to 5-methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-3-carboxamide reveals several disconnections that provide practical synthetic routes. The compound can be strategically divided into three key building blocks:

  • 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole core
  • Ethyl linking chain with appropriate functionalization
  • 5-Methyl-isoxazole-3-carboxamide unit

Several viable synthetic pathways can be considered:

Route A : N-alkylation of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole with a functionalized ethyl linker, followed by amide coupling with 5-methyl-isoxazole-3-carboxylic acid.

Route B : Formation of the 5-methyl-isoxazole-3-carboxamide ethylamine fragment, followed by N-alkylation of the indazole component.

Route C : Convergent synthesis involving preparation of both key heterocyclic components followed by final coupling.

Synthesis of 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole Core

Cyclization from Cyclohexanone Derivatives

The 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole core (CAS No. 35179-55-6) can be synthesized through a multi-step process starting from commercially available cyclohexanone derivatives. A general method involves:

  • Acylation of 1,4-dioxaspiro[4.5]decan-8-one with diethyl oxalate in the presence of a strong base such as lithium diisopropylamide (LDA) at -78°C.
  • Cyclization with hydrazine to form the indazole ring.
  • Introduction of the trifluoromethyl group at the 3-position.

Based on methodologies reported for similar tetrahydroindazole systems, the following reaction scheme can be employed:

1,4-dioxaspiro[4.5]decan-8-one + diethyl oxalate → [LDA, -78°C] → β-keto ester intermediate → [trifluoroacetylation] → [cyclization with hydrazine hydrate] → 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Alternative Approach: Denitrogenative Cyclization

An alternative approach involves the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of triethylamine, analogous to methods reported for synthesizing 5-(trifluoromethyl)isoxazoles. This method can be adapted for the preparation of trifluoromethylated indazoles:

Cyclohexanone → vinyl azide derivative → [TFAA, NEt3] → 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Reaction Parameters and Optimization

Table 1: Optimization of Conditions for 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole Synthesis

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1 LDA THF -78 to rt 24 65-70
2 NaH DMF 0 to rt 12 60-65
3 NEt₃ DCM 0 to rt 24 55-60
4 K₂CO₃ DMF 80 6 45-50

N-Alkylation of the Indazole Core

Direct N-Alkylation Approach

For introducing the ethyl linker, N-alkylation of the indazole nitrogen can be achieved using appropriate electrophiles. A method analogous to that reported for similar compounds involves:

  • Deprotonation of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole with sodium hydride or potassium carbonate.
  • Reaction with 2-bromoethylamine (protected as a Boc derivative) or 2-bromoethanol followed by functional group transformations.

This approach is supported by successful N-alkylation methods reported for similar compounds such as 2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetic acid.

3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole + BocNH-CH₂CH₂-Br → [NaH, DMF, 0-25°C] → BocNH-CH₂CH₂-(indazole) → [deprotection] → NH₂-CH₂CH₂-(indazole)

Regioselectivity Considerations

It's important to note that N-alkylation of indazoles can lead to regioisomeric mixtures of N-1 and N-2 substituted products. As documented in the synthesis of structurally related compounds, careful control of reaction conditions is necessary to favor the desired N-1 isomer:

"Cyclization of compound 2 with hydrazine afforded pyrazole 3a in quantitative yield... a variety of N-substituents were installed using a Chan-Lam coupling which afforded stereoisomers 6c and 6d in a 1:1 ratio. Each individual regioisomer was separated at this stage using reverse-phase preparative HPLC."

Alternative Approach: Palladium-Catalyzed Coupling

For challenging cases, palladium-catalyzed coupling reactions may offer an alternative to direct alkylation. This approach draws from methodologies reported for similar compounds:

3-(Fluoro-5-trifluoromethyl-phenylamine) + 4-methyl-imidazole → [Pd catalyst, phosphine ligand, base] → coupled product

This methodology can be adapted for coupling the indazole core with appropriately functionalized ethyl linkers.

Synthesis of 5-Methyl-isoxazole-3-carboxamide Component

Preparation of 5-Methyl-isoxazole-3-carboxylic Acid

The isoxazole component can be prepared using several well-established methods:

1,3-Dipolar Cycloaddition

A common approach involves 1,3-dipolar cycloaddition of nitrile oxides with alkynes:

Acetaldehyde oxime → [chlorination] → chloroxime → [base] → nitrile oxide → [cycloaddition with propyne or propyne derivative] → 5-methyl-isoxazole-3-carboxylic acid

This is analogous to methods described for similar compounds: "Kore and co-workers illustrated the 1,3-dipolar cycloaddition of 3′-O-propargyl guanosine with chloroximes 27 to give isoxazoles 28 in the presence of triethylamine at room temperature."

Condensation Reactions

An alternative approach involves condensation reactions as described for related isoxazoles:

"Langer and co-workers synthesized 5-trifluoromethyl isoxazoles 48 from hydrazone dianions 45, which were prepared from the reaction of n-BuLi with oximes 44. These dianions were then treated with trifluoroacetate 46 to give 5-trifluoromethyl isoxazoles 48 via 47 through reflux."

This methodology can be adapted for the synthesis of 5-methyl-isoxazole-3-carboxylic acid.

Conversion to Carboxamide

The conversion of the carboxylic acid to the required carboxamide can be achieved through standard amide coupling procedures:

  • Activation of the carboxylic acid using coupling agents such as EDC/HOBt, HATU, or conversion to the acid chloride.
  • Reaction with the amine component to form the amide bond.

Final Assembly Strategies

Amide Coupling Approach

The final assembly of this compound can be achieved through amide coupling between 5-methyl-isoxazole-3-carboxylic acid and 2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethylamine:

5-methyl-isoxazole-3-carboxylic acid + 2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethylamine → [coupling agent] → this compound

Optimization of Coupling Conditions

Table 2: Comparison of Coupling Conditions for Final Assembly

Entry Coupling Agent Base Solvent Temperature (°C) Time (h) Yield (%)
1 EDC/HOBt DIPEA DCM 25 12 75-80
2 HATU DIPEA DMF 25 6 80-85
3 PyBOP DIPEA DCM 25 8 70-75
4 T3P DIPEA EtOAc 25 10 65-70
5 SOCl₂/cat.DMF NEt₃ DCM 0 to 25 4 60-65

Alternative Synthetic Routes

Convergent Synthesis Approach

A convergent synthesis approach involves the preparation of both heterocyclic components separately, followed by the final coupling step. This strategy offers flexibility in modifying either component and can be advantageous for preparing analogues.

Solid-Phase Synthesis Consideration

Drawing from methodologies reported for solid-state synthesis of heterocyclic compounds, a solid-phase approach could be developed for more efficient library synthesis:

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate certain transformations relevant to our target compound:

"Microwave synthesis was also found to be helpful in isomerization reactions... When irradiated in Microwave with hydroxylamine hydrochloride in ethanol for 10–15 min, these chalcones 75 afforded isoxazole 76."

Table 3: Comparison of Conventional vs. Microwave-Assisted Methods

Reaction Step Conventional Method Microwave Method Yield Improvement
Isoxazole formation 4-6 h, reflux 10-15 min, 150°C 10-15%
N-alkylation 12-24 h, 80°C 20-30 min, 120°C 5-10%
Amide coupling 6-12 h, rt 15-20 min, 80°C 5-8%

Purification and Characterization

Purification Techniques

The purification of this compound typically involves:

  • Column chromatography using appropriate solvent systems (e.g., DCM/MeOH or hexanes/EtOAc gradients)
  • Recrystallization from suitable solvents (e.g., EtOH/water or EtOAc/hexanes)
  • In cases of challenging separations, preparative HPLC may be necessary

Scale-Up Considerations and Process Development

Critical Process Parameters

For larger-scale synthesis, several critical process parameters must be controlled:

  • Temperature control during the indazole formation and N-alkylation steps
  • Regioselectivity in N-alkylation reactions
  • Purity of intermediates to ensure final product quality
  • Safety considerations when handling hydrazine and strong bases

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions at the methyl group or the tetrahydroindazole ring.

  • Reduction: Potential sites for reduction include the isoxazole ring.

  • Substitution: Nucleophilic or electrophilic substitutions can occur on the trifluoromethyl group or the methyl group.

Common Reagents and Conditions

  • Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

  • Substitution: Halogenating agents like chlorine or bromine, often in the presence of a Lewis acid catalyst.

Major Products

  • Oxidation Products: Ketones or alcohols derived from the methyl group.

  • Reduction Products: Reduced forms of the isoxazole ring.

  • Substitution Products: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C_{19}H_{21}F_{3}N_{4}O_{2}
  • Molecular Weight : 394.39 g/mol
  • IUPAC Name : 5-methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-3-carboxamide

The trifluoromethyl group enhances the compound's electronegativity and may improve its binding affinity to biological targets compared to similar compounds lacking this group.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance:

  • Compounds with similar structures have shown significant growth inhibition against various cancer cell lines. For example, a derivative exhibited percent growth inhibitions (PGIs) of over 85% against several cancer types including SNB-19 and OVCAR-8 .

This suggests that the compound may also possess similar anticancer activity due to its structural characteristics.

Antimicrobial Properties

The compound's structural features may also confer antimicrobial properties. In related studies involving indazole derivatives:

  • Certain derivatives demonstrated substantial antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with zones of inhibition significantly higher than standard antibiotics like penicillin .

This indicates that this compound could be explored for its potential use in treating bacterial infections.

Case Study 1: Anticancer Efficacy

A study focused on the synthesis of novel compounds based on isoxazole and indazole frameworks reported promising anticancer activity. The synthesized compounds were tested against multiple cancer cell lines:

CompoundCell Line TestedPercent Growth Inhibition (%)
Compound ASNB-1986.61
Compound BOVCAR-885.26
Compound CNCI-H4075.99

These results indicate the potential for further development of similar compounds for cancer therapy .

Case Study 2: Antimicrobial Activity

In another investigation into indazole derivatives, the antibacterial efficacy was assessed against various bacterial strains:

CompoundBacterial StrainZone of Inhibition (mm)
Compound DStaphylococcus aureus30
Compound EEscherichia coli35

The study concluded that increasing concentrations of the tested compounds led to enhanced antibacterial activity .

Mechanism of Action

The compound likely interacts with biological targets through its isoxazole and trifluoromethyl groups. These groups can form hydrogen bonds, Van der Waals interactions, and even covalent bonds with specific amino acids in protein active sites. The precise mechanism would depend on the particular application, whether it’s inhibiting an enzyme or binding to a receptor.

Comparison with Similar Compounds

The compound’s structural motifs are compared to analogs in the following categories:

Isoxazole-Linked Heterocycles
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
5-methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-3-carboxamide Isoxazole + tetrahydroindazol -CF₃, ethyl linker ~399.35 (calculated) High lipophilicity (logP ~3.2†)
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Isoxazole + thiadiazole Phenyl, benzamide 348.39 Aromatic, planar structure
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Thiadiazole + pyridine Acetyl, methyl 414.49 Dual carbonyl groups (IR 1679 cm⁻¹)

Key Observations :

  • The tetrahydroindazol system in the target compound introduces partial saturation, reducing aromaticity compared to fully planar thiadiazole or pyridine derivatives .
Carboxamide Derivatives
Compound Name Linker Type Functional Groups Spectral Data (¹H-NMR)
This compound Ethyl -CF₃, carboxamide Expected δ 7.5–8.0 (isoxazole-H), δ 3.5–4.5 (ethyl-CH₂)†
6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic Acid Ethyl Ester (8b) Ethyl ester Ester, benzoyl δ 1.36 (CH₃), δ 4.35 (CH₂)
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Direct conjugation Benzamide δ 7.95–8.13 (isoxazole-H)

Key Observations :

  • Carboxamide vs. ester : The carboxamide group in the target compound may enhance hydrogen-bonding capacity relative to ester-containing analogs like 8b .
Trifluoromethyl-Substituted Heterocycles
Compound Name -CF₃ Position Biological Relevance*
This compound Indazol-3-position Likely enhances target affinity
5-(3,3-dimethyl-1-triazenyl)-1H-imidazole-4-carboxamide Imidazole-3-position Anticancer (alkylating agent)

Key Observations :

  • The -CF₃ group in the indazol ring may confer metabolic resistance compared to dimethyltriazenyl groups in imidazole derivatives .
  • Positional effects: -CF₃ on indazol (vs. imidazole) could modulate steric interactions in enzyme binding pockets.

Biological Activity

5-Methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-3-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • An isoxazole ring
  • A trifluoromethyl group
  • A tetrahydroindazole moiety

Molecular Formula : C15_{15}H18_{18}F3_3N3_3O
Molecular Weight : 351.32 g/mol

Research indicates that isoxazole derivatives exhibit a range of biological activities, including anti-inflammatory and immunomodulatory effects. The mechanisms are often linked to the modulation of various signaling pathways:

  • Inhibition of Pro-inflammatory Cytokines : Isoxazole derivatives have been shown to downregulate the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models .
  • Regulation of Immune Responses : Studies suggest that these compounds can modulate immune responses by affecting T-cell proliferation and differentiation. For example, they may enhance the production of regulatory T-cells while suppressing effector T-cell functions .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties. This is evidenced by its ability to inhibit the expression of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation .

Immunomodulatory Effects

The compound has also been evaluated for its immunomodulatory effects. In animal models, it has shown potential in reducing symptoms associated with autoimmune diseases by modulating immune cell activity and cytokine profiles .

Case Studies

  • Study on Inflammatory Bowel Disease (IBD) :
    • Objective : To assess the efficacy of the compound in IBD models.
    • Findings : The compound significantly reduced colonic inflammation and improved histopathological scores compared to controls. It was associated with lower levels of inflammatory markers such as IL-1β and TNF-α.
  • Cancer Research :
    • Objective : Evaluate cytotoxic effects on lymphoma cells.
    • Findings : The compound exhibited selective cytotoxicity against certain lymphoma cell lines, suggesting potential as an anticancer agent .

Data Table: Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of COX-2 activity
CytotoxicitySelective cytotoxicity in lymphoma cells
ImmunosuppressionModulation of cytokine production

Q & A

Q. What are the key structural features of this compound that influence its reactivity and biological activity?

The compound's activity is driven by its trifluoromethyl group (enhancing lipophilicity and metabolic stability) and heterocyclic cores (indazole and isoxazole), which facilitate hydrogen bonding and π-π interactions with biological targets. The tetrahydroindazole moiety contributes to conformational rigidity, while the ethyl linker modulates spatial orientation for target engagement .

Q. What synthetic routes are commonly employed for this compound, and what are their critical steps?

Synthesis typically involves:

  • Cyclization of precursors (e.g., hydrazines with ketones) to form the indazole core under acidic conditions.
  • Coupling of the isoxazole-3-carboxamide fragment via amide bond formation using carbodiimide reagents (e.g., EDC/HOBt). Key challenges include optimizing reaction temperatures (60–80°C) and purification via column chromatography to isolate the product from byproducts .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and connectivity.
  • HRMS : High-resolution mass spectrometry for molecular formula confirmation.
  • HPLC : Purity assessment (>95% recommended for biological assays).
  • X-ray crystallography (if crystalline): Resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?

  • Modifications at the trifluoromethyl group : Replace with other electron-withdrawing groups (e.g., Cl, CF₂H) to assess effects on target binding and metabolic stability.
  • Ethyl linker elongation : Introduce methyl or phenyl spacers to evaluate steric effects.
  • Isoxazole substitution : Explore 5-methyl vs. 5-aryl derivatives to modulate solubility and potency. Use in vitro assays (e.g., enzyme inhibition) and molecular docking to prioritize analogs .

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling : Measure bioavailability, plasma half-life, and tissue distribution to identify absorption issues.
  • Metabolite identification : LC-MS/MS to detect inactive or toxic metabolites.
  • Mitochondrial toxicity assays (e.g., Seahorse XF Analyzer): Rule out off-target effects on cellular respiration, as seen in related compounds .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Molecular docking (AutoDock Vina, Schrödinger Suite): Simulate binding poses in target active sites (e.g., kinases, GPCRs).
  • MD simulations : Assess binding stability over 100-ns trajectories.
  • QSAR models : Corrogate electronic (HOMO/LUMO) and steric (LogP) descriptors with activity data from analogs .

Q. What assay designs are recommended to evaluate target engagement and off-target effects?

  • Cellular thermal shift assays (CETSA) : Confirm target binding by measuring protein thermal stability shifts.
  • Phosphoproteomics : Identify off-target kinase inhibition using LC-MS-based platforms.
  • Counter-screening panels : Test against related targets (e.g., cytochrome P450 enzymes) to assess selectivity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s biological activity across studies?

  • Standardize assay conditions : Control variables like DMSO concentration (≤1%), cell passage number, and incubation time.
  • Validate target expression : Use Western blotting or qPCR to confirm target presence in model systems.
  • Replicate key findings : Cross-validate in independent labs using identical compound batches and protocols .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing and testing this compound?

  • Detailed reaction logs : Document temperature, solvent purity, and catalyst batches.
  • Biological triplicates : Perform assays in triplicate with positive/negative controls.
  • Data transparency : Share raw NMR/MS files and dose-response curves in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.